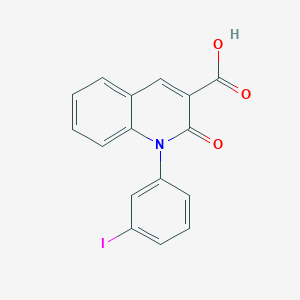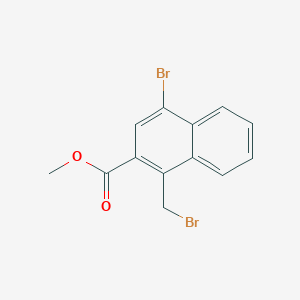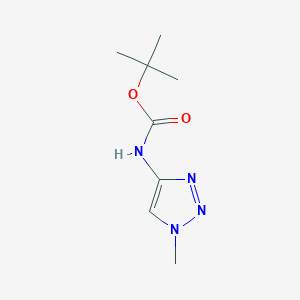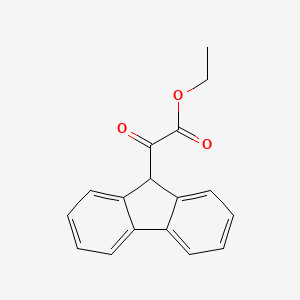
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an iodophenyl group and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the iodophenyl group is coupled with the quinoline core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the iodophenyl group.
科学研究应用
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used in the synthesis of complex organic molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance the compound’s binding affinity through halogen bonding interactions, while the quinoline core can interact with aromatic residues in the target protein.
相似化合物的比较
Similar Compounds
1-(3-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance the compound’s binding affinity and specificity in biological applications, making it a valuable tool in medicinal chemistry and biological research.
属性
CAS 编号 |
1258152-07-6 |
|---|---|
分子式 |
C16H10INO3 |
分子量 |
391.16 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-14-7-2-1-4-10(14)8-13(15(18)19)16(20)21/h1-9H,(H,20,21) |
InChI 键 |
OISKVYVJMDGOJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2C3=CC(=CC=C3)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)

![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)

![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)



![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)


![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
